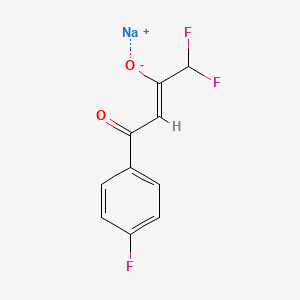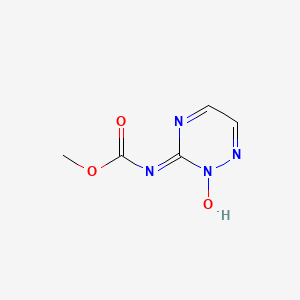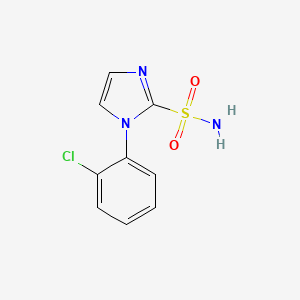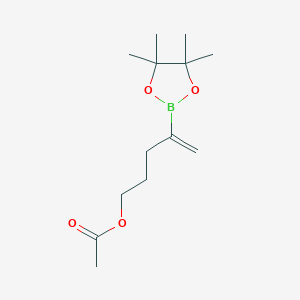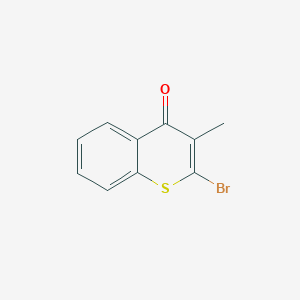
2-Bromo-3-methyl-4H-thiochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-methyl-4H-thiochromen-4-one is a heterocyclic compound that belongs to the thiochromone family. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the third position on the thiochromen-4-one scaffold. Thiochromones are known for their diverse biological activities and are used as building blocks in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-4H-thiochromen-4-one typically involves the bromination of 3-methyl-4H-thiochromen-4-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity.
化学反応の分析
Types of Reactions: 2-Bromo-3-methyl-4H-thiochromen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiochromone ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the thiochromone ring can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted thiochromones depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohol derivatives of thiochromones.
科学的研究の応用
2-Bromo-3-methyl-4H-thiochromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiochromone derivatives.
Biology: It serves as a probe to study enzyme interactions and biological pathways.
Medicine: Thiochromone derivatives, including this compound, are investigated for their potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-3-methyl-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the thiochromone ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes such as cell signaling, apoptosis, and inflammation.
類似化合物との比較
- 3-Bromo-4H-thiochromen-4-one
- 2-Trifluoromethyl-4H-thiochromen-4-one
- 2-Bromo-4-methoxyacetophenone
Comparison: 2-Bromo-3-methyl-4H-thiochromen-4-one is unique due to the presence of both a bromine atom and a methyl group on the thiochromone scaffold. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 3-Bromo-4H-thiochromen-4-one lacks the methyl group, which can affect its reactivity and biological activity. Similarly, 2-Trifluoromethyl-4H-thiochromen-4-one has a trifluoromethyl group instead of a bromine atom, leading to different chemical behavior and applications.
特性
分子式 |
C10H7BrOS |
|---|---|
分子量 |
255.13 g/mol |
IUPAC名 |
2-bromo-3-methylthiochromen-4-one |
InChI |
InChI=1S/C10H7BrOS/c1-6-9(12)7-4-2-3-5-8(7)13-10(6)11/h2-5H,1H3 |
InChIキー |
WHZLEWBHGVEXQH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=CC=CC=C2C1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


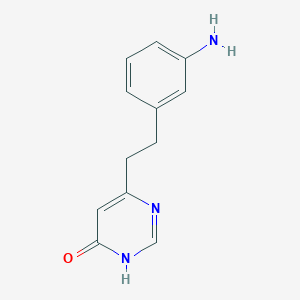
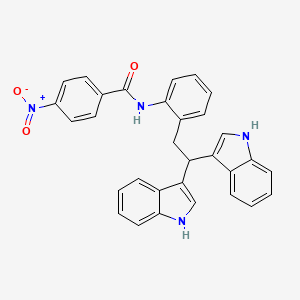
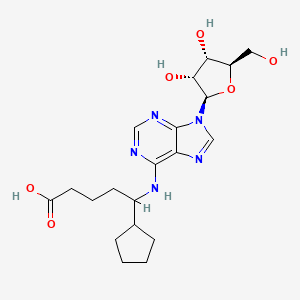

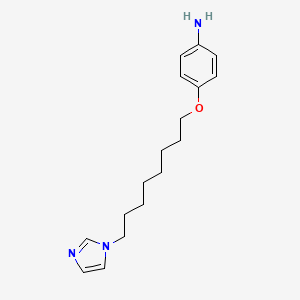
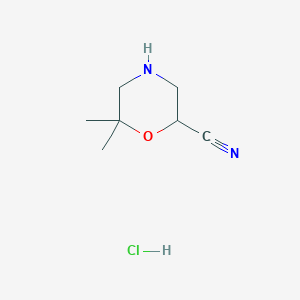
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
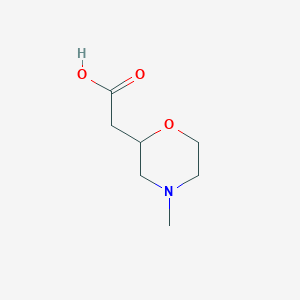
![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
